1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate)
Description
1,3-Diisopropylimidazolium Hydrogencarbonate (CAS 1372124-90-7) is an ionic liquid with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.27 g/mol . It is notable for containing varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate, a zwitterionic byproduct formed during synthesis or storage . This compound is primarily used in research settings, particularly in catalysis and green chemistry applications, due to its dual functionality as both a solvent and a catalyst. Its purity exceeds 98.00%, and it requires stringent storage conditions (-80°C or -20°C) to maintain stability .
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.CH2O3/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4/h5-9H,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYNIQMFSXCCU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372124-90-7 | |
| Record name | 1,3-Diisopropylimidazolium Hydrogencarbonate (contains varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis Overview
The principal preparation route involves the reaction of 1,3-diisopropylimidazolium chloride with potassium hydrogencarbonate (KHCO₃). This salt metathesis reaction yields 1,3-diisopropylimidazolium hydrogencarbonate, which can contain varying amounts of 1,3-diisopropylimidazolium-2-carboxylate due to equilibrium with CO₂ and water or partial carboxylation of the carbene center.
Detailed Preparation Procedure
- 1,3-Diisopropylimidazolium chloride (ionic liquid precursor)
- Potassium hydrogencarbonate (KHCO₃)
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and anhydrous hexane for recrystallization
- Dry nitrogen atmosphere for inert conditions
- The reaction is typically conducted by mixing equimolar amounts of 1,3-diisopropylimidazolium chloride and KHCO₃ in an appropriate solvent under nitrogen atmosphere.
- The mixture is stirred at moderate temperatures (~40 °C) to facilitate ion exchange.
- The reaction proceeds to form the hydrogencarbonate salt, with the release of potassium chloride as a byproduct.
- The crude product is concentrated under vacuum.
- Recrystallization is performed using a mixture of anhydrous hexane and THF to remove impurities and unreacted starting materials.
- Multiple recrystallizations (typically three times) are employed to ensure high purity.
- The final product is dried under vacuum to yield white crystalline 1,3-diisopropylimidazolium hydrogencarbonate.
2.4. Yield and Characterization
- Yields of approximately 73% have been reported under optimized conditions.
- Characterization is commonly done using ^1H NMR spectroscopy in deuterated solvents such as DMSO-d₆.
- The presence of 1,3-diisopropylimidazolium-2-carboxylate is detected as it forms in equilibrium during synthesis or storage.
Reaction Scheme Summary
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Salt metathesis | 1,3-Diisopropylimidazolium chloride + KHCO₃ | Stirring at 40 °C under N₂ | Formation of 1,3-diisopropylimidazolium hydrogencarbonate + KCl |
| Purification | Recrystallization in hexane/THF | Vacuum drying | Pure white crystals of the hydrogencarbonate salt |
| Characterization | ^1H NMR (DMSO-d₆) | Room temperature | Confirmation of product and detection of 2-carboxylate form |
Research Findings and Notes
- The hydrogencarbonate salt serves as a catalyst precursor for NHC-catalyzed polymerizations, notably in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides.
- The formation of 1,3-diisopropylimidazolium-2-carboxylate occurs due to the reaction of the carbene with CO₂, which can be present in the system or generated during handling.
- The presence of the carboxylate form can influence catalytic activity and polymerization kinetics, thus its amount is often monitored and controlled by the reaction conditions and storage.
- The synthetic approach avoids metal catalysts, ensuring a metal-free and potentially less toxic catalyst system.
- The reaction and purification steps are scalable and reproducible, making this preparation method suitable for laboratory and industrial applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,3-Diisopropylimidazolium chloride, KHCO₃ |
| Solvents | THF, DMF, anhydrous hexane |
| Reaction temperature | ~40 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction time | Typically 1–2 hours |
| Purification method | Recrystallization (3x) in hexane/THF |
| Yield | ~73% |
| Product form | White crystalline solid |
| Characterization techniques | ^1H NMR (DMSO-d₆), FT-IR |
| Side products/byproducts | Potassium chloride (KCl) |
| Notes on composition | Contains varying amounts of 1,3-diisopropylimidazolium-2-carboxylate |
Chemical Reactions Analysis
Types of Reactions: 1,3-Diisopropylimidazolium Hydrogencarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the hydrogen carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized imidazolium compounds .
Scientific Research Applications
1,3-Diisopropylimidazolium hydrogencarbonate is a low-volatility ionic liquid suitable for electrochemical applications and organic synthesis . It is widely utilized in various research fields, serving as a solvent and catalyst in organic reactions and as a component in electrolytes for energy storage . This compound is also explored for drug formulation and delivery, biomass conversion into biofuels, and carbon capture technologies .
Scientific Research Applications
1,3-Diisopropylimidazolium hydrogencarbonate has applications in chemistry, biology, medicine, and industry.
Green Chemistry This compound acts as a catalyst and solvent in various organic reactions, promoting environmentally friendly processes via the reduced need for toxic solvents .
Electrolytes in Energy Storage It is used in developing advanced electrolytes for supercapacitors and batteries, improving energy storage capacity and efficiency .
Biomass Conversion The compound plays a crucial role in converting biomass into biofuels, improving the efficiency and yield in renewable energy production .
Pharmaceutical Applications It is explored for potential use in drug formulation and delivery systems, providing improved bioavailability and solubility for active pharmaceutical ingredients .
Carbon Capture Technologies This chemical is investigated for its ability to capture carbon dioxide, which contributes to efforts in combating climate change and reducing greenhouse gas emissions .
Chemistry It is used as a ligand in Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Imidazolium cations, such as 1,3-Diisopropylimidazolium, can lead to very low overpotentials for CO2 reduction to CO on Au with approximately 100% Faradaic efficiency .
Biology The derivatives of this compound are studied for their potential biological activities.
Medicine There is ongoing research to explore its potential therapeutic applications.
Industry It is used in the synthesis of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diisopropylimidazolium Hydrogencarbonate involves its role as a ligand in catalytic reactions. It forms complexes with transition metals, which then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and the metal used .
Comparison with Similar Compounds
1,3-Diisopropylimidazolium Tetrafluoroborate
Key Differences :
- Molecular Structure : Cation (1,3-diisopropylimidazolium) is identical, but the anion is tetrafluoroborate (BF₄⁻) instead of hydrogencarbonate (HCO₃⁻) .
- Molecular Formula : C₉H₁₇BF₄N₂ vs. C₁₀H₁₈N₂O₃.
- Purity : >96.0% (lower than the hydrogencarbonate variant) .
- Applications : Primarily used as a conductive electrolyte in electrochemical systems, whereas the hydrogencarbonate variant is favored in CO₂ capture and carboxylation reactions due to its reactive anion .
Stability : The tetrafluoroborate salt is more thermally stable but less hygroscopic compared to the hydrogencarbonate, which degrades more readily under moisture or elevated temperatures .
1,3-Dimethylimidazolium-2-carboxylate
Key Differences :
- Structure : Features a methyl-substituted imidazolium cation and an intrinsic carboxylate group (zwitterionic form), unlike the hydrogencarbonate variant, where carboxylate is an impurity .
- Functionality : Acts as a catalyst for synthesizing vicinal diols from cyclic carbonates, leveraging its zwitterionic nature. In contrast, the hydrogencarbonate compound is a bifunctional solvent-catalyst .
- Reactivity : The carboxylate group in 1,3-dimethylimidazolium-2-carboxylate enhances nucleophilicity, whereas the hydrogencarbonate anion facilitates acid-base reactivity .
Sodium Hydrogencarbonate (NaHCO₃)
Key Differences :
- Chemical Class: A simple inorganic salt vs. an ionic liquid.
- Applications: NaHCO₃ is widely used as a pH buffer or mild base in organic synthesis (e.g., furanization of diketones in ). The hydrogencarbonate ionic liquid, however, enables homogeneous catalysis in non-aqueous systems due to its ionic nature .
Ammonium Hydrogencarbonate
Key Differences :
- Role in Chromatography: Ammonium hydrogencarbonate (NH₄HCO₃) is used as a mobile-phase additive in HPLC for separating peptides ().
- Volatility : NH₄HCO₃ decomposes at moderate temperatures, while the ionic liquid has higher thermal stability .
Comparative Data Table
Research Findings and Implications
- Stability : The hydrogencarbonate ionic liquid’s variable carboxylate content may compromise long-term stability compared to tetrafluoroborate derivatives but enhances reactivity in carboxylation .
- Green Chemistry : Both 1,3-diisopropylimidazolium hydrogencarbonate and 1,3-dimethylimidazolium-2-carboxylate are pivotal in sustainable catalysis, though the former’s dual functionality offers broader utility .
- Industrial Relevance : Ionic liquids like the hydrogencarbonate variant are displacing traditional salts (e.g., NaHCO₃) in advanced synthesis due to superior solubility and recyclability .
Biological Activity
1,3-Diisopropylimidazolium Hydrogencarbonate, which includes varying amounts of 1,3-Diisopropylimidazolium-2-carboxylate, is a compound known for its diverse applications in chemistry and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H18N2O3
- Molecular Weight : 214.27 g/mol
- CAS Number : 1372124-90-7
1,3-Diisopropylimidazolium Hydrogencarbonate is synthesized through the reaction of potassium bicarbonate with 1H-imidazolium,1,3-bis(1-methylethyl)-, bromide. This compound is notable for its ability to form stable complexes with transition metals, enhancing its utility in various catalytic processes .
The biological activity of 1,3-Diisopropylimidazolium Hydrogencarbonate is largely attributed to its role as a ligand in catalytic reactions. It interacts with transition metals to facilitate various biochemical pathways. The specific molecular targets and pathways depend on the reaction context and the metal involved .
Biological Applications
Research indicates that derivatives of 1,3-Diisopropylimidazolium Hydrogencarbonate exhibit several promising biological activities:
- Antiproliferative Effects : Some studies have shown that imidazolium salts can inhibit cell growth by affecting calcium signaling pathways. For instance, certain derivatives were found to mediate cell growth inhibition via partial depletion of intracellular calcium stores .
- Therapeutic Potential : Ongoing research is investigating the therapeutic applications of this compound in various medical fields. Its derivatives may serve as potential candidates for drug development due to their unique biological properties .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolium compounds:
- Cell Growth Inhibition : A study demonstrated that substituted imidazolium compounds could inhibit cell proliferation through mechanisms involving calcium signaling pathways. The results indicated that these compounds could act similarly to known translation initiation inhibitors .
- Electrochemical Applications : Research has also highlighted the role of imidazolium cations in enhancing electrochemical reactions, particularly in CO2 reduction processes. This indicates a broader application scope beyond traditional biological contexts .
- Cancer Research : Investigations into the PI3K/AKT/mTOR signaling pathway revealed that certain imidazobenzoxazepin compounds derived from imidazolium salts showed significant antitumor activity in mouse xenograft models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,3-Diisopropylimidazolium Hydrogencarbonate, it is essential to compare it with related compounds:
| Compound Name | Key Properties | Biological Activity |
|---|---|---|
| 1,3-Diisopropylimidazolium-2-carboxylate | Similar structure; used in various catalytic processes | Potential anti-cancer properties |
| 1,3-Diisopropylimidazolium Chloride | Commonly used as a reagent in organic synthesis | Limited direct biological studies |
| 1,3-Diisopropylimidazolium Bromide | Used in similar applications but with different reactivity | Less studied for biological effects |
Q & A
Q. How can researchers synthesize 1,3-diisopropylimidazolium hydrogencarbonate and control the proportion of the carboxylate impurity?
The synthesis typically involves reacting 1,3-diisopropylimidazole with CO₂ under controlled pressure and temperature to form the hydrogencarbonate salt. However, the presence of 1,3-diisopropylimidazolium-2-carboxylate arises from partial decarboxylation or oxidation during synthesis. To minimize carboxylate formation:
- Use anhydrous conditions and inert atmospheres to prevent CO₂ loss .
- Monitor reaction progress via ¹H NMR to track the ratio of hydrogencarbonate (δ 7.5–8.0 ppm for imidazolium protons) to carboxylate (distinct downfield shifts due to carboxylate resonance) .
- Purify via recrystallization in acetonitrile or ethanol to isolate the hydrogencarbonate-rich fraction .
Q. What analytical methods are recommended to quantify the hydrogencarbonate/carboxylate ratio?
- NMR Spectroscopy : Compare integration ratios of characteristic proton signals (e.g., imidazolium protons at δ 7.5–8.0 ppm vs. carboxylate protons at δ 8.5–9.0 ppm) .
- Ion Chromatography : Separate and quantify bicarbonate (HCO₃⁻) and carboxylate (COO⁻) anions using a carbonate-specific column with conductivity detection .
- Titration : Use acid-base titration to determine total basicity, though this method cannot distinguish between HCO₃⁻ and COO⁻ .
Q. How should this compound be stored to ensure stability in research settings?
- Store under dry, inert gas (Ar/N₂) at −20°C to prevent moisture absorption and CO₂ release, which accelerates carboxylate formation .
- Avoid prolonged exposure to light, as UV radiation may degrade the imidazolium core .
- Use airtight glass vials with PTFE-lined caps to minimize atmospheric interaction .
Advanced Research Questions
Q. How does the carboxylate impurity influence catalytic performance in N-heterocyclic carbene (NHC) applications?
The carboxylate acts as a competitive base , altering reaction kinetics in NHC-mediated catalysis. For example:
- In Suzuki-Miyaura coupling , excess carboxylate can deactivate palladium catalysts by forming stable Pd-carboxylate complexes, reducing catalytic turnover .
- Mitigation strategy: Pre-treat the compound with dry HCl gas to protonate residual carboxylate, regenerating the hydrogencarbonate form .
- Monitor catalytic activity via cyclic voltammetry to assess electron-transfer efficiency in the presence of carboxylate .
Q. What electrochemical properties make this compound suitable for energy storage applications?
The imidazolium cation exhibits high ionic conductivity and wide electrochemical stability (up to 4.5 V vs. Li/Li⁺), making it a candidate for ionic liquids in batteries. Key considerations:
- Ionic Conductivity : Measure via impedance spectroscopy; typical values range from 1–5 mS/cm at 25°C .
- Thermal Stability : Assess via TGA; decomposition begins at ~250°C, but carboxylate impurities lower this threshold by 30–50°C .
- Electrochemical Window : Determine using a Pt working electrode in anhydrous acetonitrile; carboxylate reduces the anodic limit due to oxidative decomposition .
Q. How can researchers optimize reaction conditions for synthesizing ferrocene-functionalized heterocycles using this compound?
The hydrogencarbonate anion acts as a mild base in cyclopropenylium salt reactions (e.g., with aromatic diamines). Optimization steps include:
- Solvent Selection : Use DMF or DMSO to stabilize reactive intermediates, achieving >80% yield in spiro-imidazoline formation .
- Stoichiometry : Maintain a 1:2 molar ratio of cyclopropenylium salt to diamine to avoid overalkylation .
- Kinetic Analysis : Track intermediate carbene formation via UV-Vis spectroscopy (λmax = 450–500 nm for diferrocenylvinylcarbenes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
